molecular formula C12H10FN B2986084 2'-Fluoro[1,1'-biphenyl]-2-amine CAS No. 316-61-0

2'-Fluoro[1,1'-biphenyl]-2-amine

Cat. No.: B2986084
CAS No.: 316-61-0
M. Wt: 187.217
InChI Key: FMELKKXQAQGQMA-UHFFFAOYSA-N
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Description

2’-Fluoro[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 2’ position and an amine group at the 2 position of the biphenyl structure

Safety and Hazards

“2’-Fluoro[1,1’-biphenyl]-2-amine” should be handled with care. It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound . It may cause skin and eye irritation, and may be harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro[1,1’-biphenyl]-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for 2’-Fluoro[1,1’-biphenyl]-2-amine are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-(2-fluorophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMELKKXQAQGQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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